molecular formula C23H22N2O3 B267007 N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide

N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide

Cat. No. B267007
M. Wt: 374.4 g/mol
InChI Key: YWVCLISPUZLUDT-UHFFFAOYSA-N
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Description

ABT-594 is a novel compound that was first synthesized in the late 1990s by a team of researchers at Abbott Laboratories. It was initially developed as a potential treatment for pain, with a focus on targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Since then, ABT-594 has been the subject of numerous scientific studies, with researchers exploring its potential as a therapeutic agent for a variety of conditions.

Mechanism of Action

ABT-594 is a potent agonist of the α4β2 and α3β4 N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide, which are found in high concentrations in the central nervous system. By activating these receptors, ABT-594 can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain perception, mood regulation, and other processes.
Biochemical and Physiological Effects
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and antidepressant effects. These effects are thought to be mediated by the compound's ability to modulate the release of neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the key advantages of ABT-594 is its potency and selectivity for the α4β2 and α3β4 N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide, which makes it a valuable tool for studying the role of these receptors in pain perception and other processes. However, the compound's high potency also presents some challenges, as it can be difficult to control the dose and minimize the risk of toxicity.

Future Directions

There are several potential future directions for research on ABT-594, including exploring its potential as a treatment for chronic pain, depression, and other conditions. Other areas of research could focus on the compound's effects on other neurotransmitter systems, such as the endocannabinoid system, or on developing new analogs of ABT-594 with improved pharmacological properties.
In conclusion, ABT-594 is a synthetic compound that has been extensively studied for its potential use in pain management and other applications. Its potent and selective effects on N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide in the central nervous system make it a valuable tool for scientific research, and there are numerous potential future directions for exploring its therapeutic potential.

Synthesis Methods

The synthesis of ABT-594 involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminophenyl)ethanamide to form the amide intermediate, which is subsequently reacted with N-ethyl-3-aminobenzamide to form the final product.

Scientific Research Applications

ABT-594 has been the subject of extensive scientific research, with studies exploring its potential as a treatment for pain, depression, and other conditions. One of the key areas of research has been the compound's ability to target N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide in the central nervous system, which are involved in a variety of processes, including pain perception, mood regulation, and cognitive function.

properties

Product Name

N-{3-[(ethylanilino)carbonyl]phenyl}-2-methoxybenzamide

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-[ethyl(phenyl)carbamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C23H22N2O3/c1-3-25(19-12-5-4-6-13-19)23(27)17-10-9-11-18(16-17)24-22(26)20-14-7-8-15-21(20)28-2/h4-16H,3H2,1-2H3,(H,24,26)

InChI Key

YWVCLISPUZLUDT-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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